Beta-Amyloid(1-14),mouse,rat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

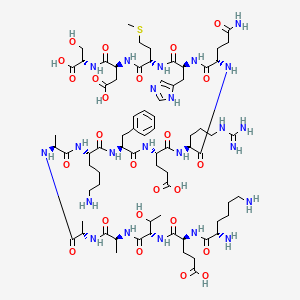

Beta-Amyloid(1-14),mouse,rat is a 1 to 14 fragment of Amyloid-β peptide.

Applications De Recherche Scientifique

Alzheimer's Disease and Amyloid Aggregation

Beta-Amyloid(1-14) in mice and rats is significant in Alzheimer's disease research. Studies show that rodent and human sequences of Alzheimer's amyloid beta A4 share similar properties, including the ability to form filaments in vitro and solubility under physiological conditions (Hilbich et al., 1991). Additionally, the role of species-specific primary structure differences in Aβ42 assembly and neurotoxicity has been explored, indicating that assembly quaternary structure and organismal responses to toxic peptide assemblies mediate neuropathogenic effects, rather than just Aβ sequence differences (Roychaudhuri et al., 2015).

Neurotoxicity and Cellular Impact

Chronic application of beta amyloid fragment 25-35 has been studied for its neurotoxic effects in rat hippocampal neurons, suggesting a role in programmed neuronal death, which is significant in understanding Alzheimer's pathology (Forloni et al., 1993). Research also shows that human Aβ directly produces hydrogen peroxide through metal ion reduction, linking Aβ accumulation to oxidative stress in Alzheimer's disease (Huang et al., 1999).

Transgenic Models and Beta-Amyloid Precursor Protein

Transgenic mouse models overexpressing amyloid precursor protein (APP) provide insights into Alzheimer's disease-like histopathology and neurodegeneration. These models, like the PDAPP transgenic mouse, show regionally specific Aβ deposition and cognitive impairments, making them valuable for AD research (Johnson-Wood et al., 1997). Another study on mice with a modified β-amyloid precursor protein gene revealed behavioral and anatomical deficits, highlighting the importance of beta-APP in cognitive function and brain structure (Müller et al., 1994).

Therapeutic Approaches and Vaccine Studies

Research into Aβ peptide vaccination has shown potential in preventing memory loss in animal models of Alzheimer's disease, suggesting a possible therapeutic approach for AD (Morgan et al., 2000).

Propriétés

Formule moléculaire |

C₆₉H₉₅N₂₁O₂₄ |

|---|---|

Poids moléculaire |

1603.70 |

Séquence |

One Letter Code: DAEFGHDSGFEVRH |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.